molecular formula C11H10FNO2 B6181170 methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate CAS No. 1935871-56-9

methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate

Cat. No.: B6181170
CAS No.: 1935871-56-9
M. Wt: 207.2
InChI Key:
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Description

Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 4th position, a methyl group at the 5th position, and a carboxylate ester at the 2nd position of the indole ring. These structural modifications can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve halogenation, followed by cyclization to form the indole ring. The final step often includes esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atom and other substituents on the indole ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural similarity to natural indoles makes it useful in studying biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine and methyl groups can influence the compound’s binding affinity and specificity to enzymes or receptors. The carboxylate ester group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-5-methyl-1H-indole-2-carboxylate
  • Methyl 5-fluoro-1H-indole-2-carboxylate
  • 4-fluoro-2-methyl-1H-indol-5-ol

Uniqueness

Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate is unique due to the specific positioning of the fluorine and methyl groups on the indole ring. These modifications can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The presence of the carboxylate ester group further enhances its versatility in various chemical reactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1935871-56-9

Molecular Formula

C11H10FNO2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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